Structural and Molecular Weight Differentiation vs. Everolimus EP Impurity B (CAS 1062122-63-7)
seco Everolimus B (C53H85NO15, MW 976.3) is the hydrolytic lactone ring-opened acid form of Everolimus, whereas Everolimus EP Impurity B (C53H83NO14, MW 958.2) is the 19-ene open-ring seco derivative retaining a terminal amide. The mass difference of +18 Da (from H2O addition upon hydrolysis) provides unambiguous differentiation by LC-HRMS [1]. This structural distinction results in distinct retention behavior on reverse-phase HPLC: the more polar carboxylic acid moiety of seco Everolimus B yields earlier elution under standard Ph. Eur. gradient conditions compared to the less polar 19-ene form, enabling baseline-resolved quantitation in a single analytical run [2].
| Evidence Dimension | Molecular weight and polarity difference enabling chromatographic resolution |
|---|---|
| Target Compound Data | MW 976.3 g/mol; C53H85NO15; terminal piperidine-2-carboxylic acid moiety |
| Comparator Or Baseline | Everolimus EP Impurity B: MW 958.2 g/mol; C53H83NO14; terminal piperidine-2-carboxylic acid moiety but with C19-C20 double bond (19-ene) |
| Quantified Difference | Δ MW = +18.1 g/mol (equivalent to one H2O adduct); polarity difference sufficient for baseline resolution (Rs ≥ 2.0) on C18 columns under Ph. Eur. conditions |
| Conditions | Ph. Eur. Monograph 2918 gradient HPLC conditions; C18 column, 277 nm UV detection |
Why This Matters
Procurement of seco Everolimus B specifically—rather than generic 'seco Everolimus'—ensures accurate identification and quantification of the hydrolytic degradation pathway, which is a critical stability-indicating parameter required by ICH Q3B for ANDA approval.
- [1] Veeprho. Everolimus EP Impurity B vs. Everolimus Hydrolized Impurity. Technical Comparison. View Source
- [2] Phenomenex. Everolimus Impurity A Test by HPLC (Ph. Eur. Monograph 2918). Application Note TN-1294, 2022. View Source
